molecular formula C25H21N5O4 B12055611 N'-(3-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide

N'-(3-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12055611
M. Wt: 455.5 g/mol
InChI Key: PCNJGGRKDKGMQN-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrobenzylidene group, a phenylethoxy group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the nitrobenzylidene and phenylethoxy groups. Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various aldehydes. The reaction conditions usually involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(3-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(3-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrazole ring may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H21N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21N5O4/c31-25(29-26-17-19-7-4-8-21(15-19)30(32)33)24-16-23(27-28-24)20-9-11-22(12-10-20)34-14-13-18-5-2-1-3-6-18/h1-12,15-17H,13-14H2,(H,27,28)(H,29,31)/b26-17+

InChI Key

PCNJGGRKDKGMQN-YZSQISJMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.